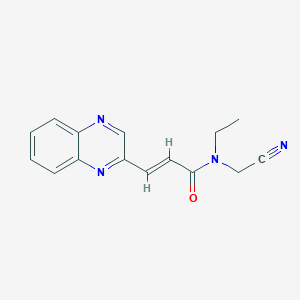
(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide is a complex organic compound with a unique structure that includes a quinoxaline ring, a cyanomethyl group, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide typically involves the reaction of quinoxaline derivatives with cyanomethyl and ethyl groups under specific conditions. One common method involves the use of metal catalysts such as palladium, ruthenium, or silver to facilitate the formation of the quinoxaline ring . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The cyanomethyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds, depending on the specific reaction and conditions used.
科学的研究の応用
(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The cyanomethyl and ethyl groups may also play a role in modulating the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
N-(Cyanomethyl)-N-ethylquinoxaline: Similar structure but lacks the prop-2-enamide group.
N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide: Similar structure but with different substituents on the quinoxaline ring.
Uniqueness
(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide is unique due to its specific combination of functional groups and the presence of the quinoxaline ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
(E)-N-(cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-19(10-9-16)15(20)8-7-12-11-17-13-5-3-4-6-14(13)18-12/h3-8,11H,2,10H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXWKYFGAXVXMD-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C=CC1=NC2=CC=CC=C2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC#N)C(=O)/C=C/C1=NC2=CC=CC=C2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/new.no-structure.jpg)

![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2372289.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2372290.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2372292.png)
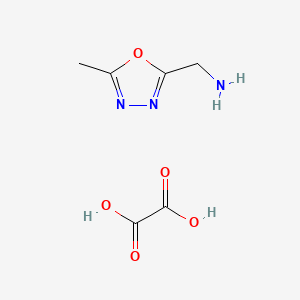
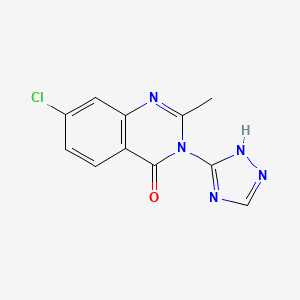
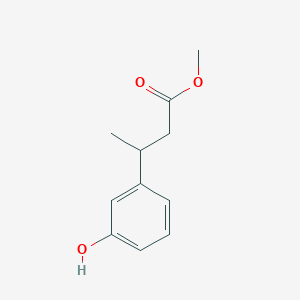
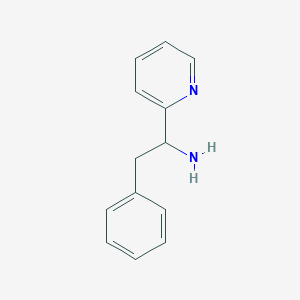
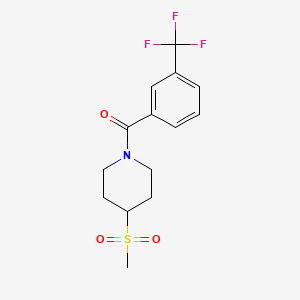
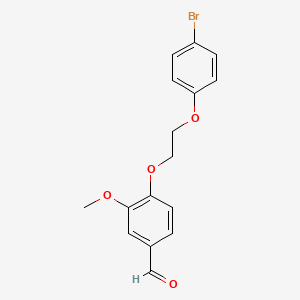
![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)
![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2372305.png)
